tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 259809-79-5) is a fused pyrimidine derivative with a molecular formula of C₁₃H₁₉N₃O₄S and a molecular weight of 313.37 g/mol . Its structure features a pyrido[4,3-d]pyrimidine core, a tert-butoxycarbonyl (Boc) protecting group at the 6-position, and a methylsulfonyl (-SO₂CH₃) substituent at the 2-position. This compound is utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, particularly targeting EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) .
Key identifiers include:
- IUPAC Name: 2-Methyl-2-propanyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- ChemSpider ID: 11579081
- Monoisotopic Mass: 313.1096 g/mol
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLEDYHJUZKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627671 | |
| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-79-5 | |
| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives
A common method involves cyclizing pyrimidine precursors with appropriate nucleophiles. For example, 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde derivatives undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) to form the fused pyridine ring. Key steps include:
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Aldehyde Preparation : Oxidation of (4-alkylamino-2-methylsulfanylpyrimidin-5-yl)methanol derivatives using manganese dioxide (MnO₂) yields the corresponding aldehydes.
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Cyclization : The aldehyde reacts with cyanoacetic acid in the presence of benzylamine, facilitating conjugate addition and cyclization to form the pyrido[4,3-d]pyrimidine core.
Functionalization of Preformed Heterocycles
Alternative routes modify preassembled pyrido[4,3-d]pyrimidines. For instance, tert-butyl 7,8-dihydro-2-(methylthio)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate serves as a precursor, where the methylthio group is oxidized to methylsulfonyl.
Stepwise Synthesis of tert-Butyl 7,8-Dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Synthesis of the Methylthio Intermediate
The methylthio precursor is synthesized via the following sequence:
Amination and Reduction
4-Chloro-2-methylsulfanylpyrimidine-5-carboxylate is treated with cyclic amines (e.g., piperidine) in tetrahydrofuran (THF) to introduce the amine functionality. Subsequent reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.
Oxidation to Aldehyde
The alcohol is oxidized to an aldehyde using MnO₂ in chloroform, providing 4-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.
Cyclization
Knoevenagel condensation with cyanoacetic acid forms the pyrido[4,3-d]pyrimidine core. Benzylamine catalyzes the reaction, yielding 2-methylsulfanyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives.
Boc Protection
The amine at the 6-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine), yielding tert-butyl 7,8-dihydro-2-(methylthio)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate.
Oxidation of Methylthio to Methylsulfonyl
The methylthio group is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This step proceeds via a two-electron oxidation mechanism, converting the sulfide to a sulfone.
Reaction Conditions :
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Reagent : m-CPBA (1.2 equivalents)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
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Time : 12–24 hours
Optimization of Critical Steps
Oxidation Efficiency
The choice of oxidizing agent significantly impacts yield and purity. Comparative studies show:
| Oxidizing Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| m-CPBA | 90 | 98 | <5% sulfoxide |
| H₂O₂/AcOH | 75 | 85 | Overoxidation |
| KMnO₄ | 65 | 78 | Degradation |
m-CPBA is preferred due to its selectivity and minimal overoxidation.
Boc Protection Conditions
The use of Boc anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates:
Industrial-Scale Production
Capotchem reports kilogram-scale production with the following specifications:
| Parameter | Specification |
|---|---|
| Purity | ≥98% |
| Moisture | ≤0.5% |
| Production Scale | Up to 10 kg |
| Storage | 2–8°C, inert atmosphere |
Key challenges in scaling include:
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Exothermic Reactions : Controlled addition of m-CPBA to prevent thermal runaway.
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Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its antimicrobial and antiviral properties. Studies have shown that it exhibits activity against a range of pathogens, making it a candidate for developing new antibiotics or antiviral medications.
Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of tert-butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate against influenza viruses. The results indicated a significant reduction in viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for influenza treatment .
Agricultural Applications
In agriculture, this compound is being explored for its herbicidal properties. Its unique structure allows it to inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops.
Data Table: Herbicidal Efficacy
| Compound | Application Rate (g/ha) | Weed Control (%) |
|---|---|---|
| This compound | 50 | 85 |
| Standard Herbicide A | 50 | 90 |
| Standard Herbicide B | 50 | 80 |
This table summarizes a field trial comparing the herbicidal efficacy of this compound with standard herbicides. The compound demonstrated comparable efficacy to established products .
Biochemical Research
In biochemical research, this compound serves as a building block for synthesizing more complex molecules. Its ability to modify biological targets makes it useful in drug discovery and development.
Case Study: Protein Degradation
Recent research has highlighted its role as a component in protein degradation pathways. The compound was used to design proteolysis-targeting chimeras (PROTACs), which facilitate the targeted degradation of specific proteins involved in cancer progression.
Toxicity Data Table
| Endpoint | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mildly irritating |
These findings suggest that the compound could be developed for use in various applications without significant safety concerns .
Mechanism of Action
The mechanism by which tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of pyrido[4,3-d]pyrimidine derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of the target compound with its analogs:
Substituent Variations and Molecular Properties
*Melting point data from structurally similar amino-substituted analogs .
Key Observations:
Molecular Weight: The methylsulfonyl group increases molecular weight compared to methyl (-CH₃) or amino (-NH₂) substituents.
Steric Effects : Bulky substituents like phenyl or tosyloxy (-OTs) may hinder interactions with enzyme active sites .
Biological Activity
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS Number: 259809-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, with a focus on its anti-inflammatory and other pharmacological effects.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Mechanism of Action :
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Activity
Preliminary assessments suggest that pyrimidine derivatives may also possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methylsulfonyl Group | Enhances solubility and bioavailability |
| Tert-butyl Group | Increases lipophilicity and cellular uptake |
| Substituents on Pyridine Ring | Modulate receptor interactions and selectivity |
Studies indicate that modifications at specific positions on the pyrimidine ring can significantly enhance anti-inflammatory activity .
Case Studies
- Case Study 1 : A recent study synthesized several derivatives including this compound and assessed their anti-inflammatory effects through COX inhibition assays. Results indicated promising activity with IC50 values comparable to standard NSAIDs .
- Case Study 2 : In a comparative analysis of various pyrimidine derivatives for their anti-inflammatory effects in vivo, it was found that modifications leading to increased electron density on the aromatic ring correlated with enhanced COX inhibition .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of tert-butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions and ring saturation. For example, the tert-butyl group typically appears as a singlet at ~1.5 ppm in NMR, while the methylsulfonyl group shows a distinct peak at ~3.0–3.5 ppm. Compare with analogous compounds like tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, where NMR data (e.g., δ 8.79 ppm for aromatic protons) and coupling constants (e.g., J = 5.8–5.9 Hz for dihydro protons) are critical .
- Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution MS can confirm molecular weight and fragmentation patterns. For example, a related compound with a tert-butyl group showed [M + 1] peaks at m/z 270.0 and 271.9 .
Q. How should researchers handle and store this compound to minimize degradation?
Methodological Answer:
- Storage Conditions: Store in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group or oxidation of the dihydropyridine ring.
- Safety Protocols: Use gloves (nitrile) and respiratory protection (N95 masks) due to potential skin/eye irritation (Category 2 H315/H319) and respiratory tract irritation (H335), as indicated in GHS classifications for structurally similar pyrimidine derivatives .
Q. What synthetic strategies are effective for introducing the methylsulfonyl group into the pyrido[4,3-d]pyrimidine scaffold?
Methodological Answer:
- Sulfonation Followed by Oxidation: React the parent pyrido[4,3-d]pyrimidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester, then oxidize using m-CPBA or HO.
- Direct Substitution: Use nucleophilic displacement reactions on halogenated precursors (e.g., 2-chloro derivatives) with sodium methanesulfinate. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition (e.g., EGFR)?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the methylsulfonyl group and ATP-binding pockets of kinases. The sulfone group may act as a hydrogen-bond acceptor, mimicking phosphate groups in ATP.
- Structure-Activity Relationship (SAR): Compare with pyrido[4,3-d]pyrimidine derivatives (e.g., 4-anilino-substituted analogs) that showed EGFR inhibition (IC < 100 nM). Prioritize substitutions at positions 2 and 6 for optimizing binding affinity .
Q. How to resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Control Standardization: Normalize data using reference inhibitors (e.g., gefitinib for EGFR assays) and ensure consistent cell lines (e.g., A549 vs. H1975).
- Assay Replication: Perform dose-response curves in triplicate across multiple plates to account for plate-to-plate variability.
- Mechanistic Studies: Use Western blotting to confirm target engagement (e.g., phosphorylation status of EGFR) alongside enzymatic assays .
Q. What experimental design principles apply when testing this compound’s reactivity in multi-step syntheses?
Methodological Answer:
- Functional Group Prioritization: Group reactions by reactivity class (e.g., halogenated alkanes > alcohols > ketones) to minimize side reactions. For example, protect the Boc group before sulfonation to prevent cleavage .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediates, especially during ring saturation or sulfone formation.
Q. How to assess the compound’s potential for inducing genetic toxicity or organ-specific effects?
Methodological Answer:
- Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100.
- In Vitro Cytotoxicity Assays: Use primary hepatocytes or renal proximal tubule cells to evaluate organ-specific toxicity. Reference IARC/ACGIH guidelines for threshold limits .
Q. What chromatographic methods optimize purification of this compound from reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for pyrimidine absorption.
- Preparative TLC: Employ silica gel GF254 plates with ethyl acetate/hexane (3:7) for small-scale purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
